N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine Protein tyrosine kinase (PTK) inhibitors are potential antiproliferative agents for diseases caused by the hyperactivity of PTK. Tyrphostins are a class of antiproliferative compounds which act as PTK blockers. PTK inhibitors which preferentially inhibit the epidermal growth factor receptor (EGFR) kinase and block EGFR-dependent cell proliferation. AG-1478 is an inhibitor of EGFR kinase with an IC50 value of 3 nM.1 Due to its potency and selectivity, AG-1478 has been used in a broad range of studies. It reversibly inhibits rat brain Kv1.5 potassium channels (IC50 = 9.8 µM) independent of protein tyrosine kinase (PTK) activity.2 AG-1478 also inhibits the growth of leiomyoma and myometrium cell cultures with IC50 values of 5.6 and 5.7 µM, respectively. This inhibitor suppresses MAP kinase activation and strongly inhibits induction of fos gene expression and DNA synthesis.
Brand Name: Vulcanchem
CAS No.: 153436-53-4
VCID: VC0517470
InChI: InChI=1S/C16H14ClN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20)
SMILES: COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC
Molecular Formula: C16H14ClN3O2
Molecular Weight: 315.75 g/mol

N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine

CAS No.: 153436-53-4

Inhibitors

VCID: VC0517470

Molecular Formula: C16H14ClN3O2

Molecular Weight: 315.75 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine - 153436-53-4

CAS No. 153436-53-4
Product Name N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine
Molecular Formula C16H14ClN3O2
Molecular Weight 315.75 g/mol
IUPAC Name N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine
Standard InChI InChI=1S/C16H14ClN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20)
Standard InChIKey GFNNBHLJANVSQV-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC
Appearance Solid powder
Description Protein tyrosine kinase (PTK) inhibitors are potential antiproliferative agents for diseases caused by the hyperactivity of PTK. Tyrphostins are a class of antiproliferative compounds which act as PTK blockers. PTK inhibitors which preferentially inhibit the epidermal growth factor receptor (EGFR) kinase and block EGFR-dependent cell proliferation. AG-1478 is an inhibitor of EGFR kinase with an IC50 value of 3 nM.1 Due to its potency and selectivity, AG-1478 has been used in a broad range of studies. It reversibly inhibits rat brain Kv1.5 potassium channels (IC50 = 9.8 µM) independent of protein tyrosine kinase (PTK) activity.2 AG-1478 also inhibits the growth of leiomyoma and myometrium cell cultures with IC50 values of 5.6 and 5.7 µM, respectively. This inhibitor suppresses MAP kinase activation and strongly inhibits induction of fos gene expression and DNA synthesis.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >5 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4-(3-chloroanilino)-6,7-dimethoxyquinazoline
AG 1478
AG-1478
AG1478
RTKI cpd
tyrphostin AG 1478
tyrphostin AG 1478 monohydrochloride
tyrphostin AG 1478-mesylate
tyrphostin-AG1478
Reference 1: Hegab AE, Sakamoto T, Nomura A, Ishii Y, Morishima Y, Iizuka T, Kiwamoto T, Matsuno Y, Homma S, Sekizawa K. Niflumic acid and AG-1478 reduce cigarette smoke-induced mucin synthesis: the role of hCLCA1. Chest. 2007 Apr;131(4):1149-56. PubMed PMID: 17426222.
2: Clayton AH, Perugini MA, Weinstock J, Rothacker J, Watson KG, Burgess AW, Nice EC. Fluorescence and analytical ultracentrifugation analyses of the interaction of the tyrosine kinase inhibitor, tyrphostin AG 1478-mesylate, with albumin. Anal Biochem. 2005 Jul 15;342(2):292-9. PubMed PMID: 15913535.
3: Choi BH, Choi JS, Rhie DJ, Yoon SH, Min DS, Jo YH, Kim MS, Hahn SJ. Direct inhibition of the cloned Kv1.5 channel by AG-1478, a tyrosine kinase inhibitor. Am J Physiol Cell Physiol. 2002 Jun;282(6):C1461-8. PubMed PMID: 11997261.
4: Stekelenburg J, Klein BY, Ben-Bassat H, Rojansky N. Opposing effects of cyclosporin A and tyrphostin AG-1478 indicate a role for Src protein in the cellular control of mineralization. J Cell Biochem. 1998 Oct 1;71(1):116-26. PubMed PMID: 9736460.
5: Han Y, Caday CG, Nanda A, Cavenee WK, Huang HJ. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors. Cancer Res. 1996 Sep 1;56(17):3859-61. PubMed PMID: 8752145.
PubChem Compound 2051
Last Modified Nov 11 2021
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